2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, substituted with a fluorobenzyl group and an acetamide moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridinone Core: This can be achieved through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.
Attachment of the Acetamide Moiety: This is typically done through an amide coupling reaction using reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated benzyl compounds in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the acetamide moiety could participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-((4-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
- 2-(5-((4-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the compound’s overall pharmacokinetic properties.
Properties
IUPAC Name |
2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c1-13-9-16(22)17(25-12-14-3-5-15(19)6-4-14)10-21(13)11-18(23)20-7-8-24-2/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKAPABPFFKCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCCOC)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.